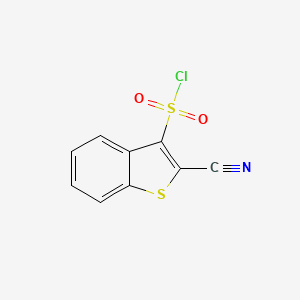

2-Cyano-1-benzothiophene-3-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyano-1-benzothiophene-3-sulfonyl chloride is a synthetic organic compound that belongs to the family of benzothiophene derivatives. It has a molecular weight of 257.72 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H4ClNO2S2/c10-15(12,13)9-6-3-1-2-4-7(6)14-8(9)5-11/h1-4H .Physical And Chemical Properties Analysis

This compound is a synthetic organic compound with a molecular weight of 257.72 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Novel Cyclization Mechanisms

The use of sulfonyl chlorides, including compounds related to 2-Cyano-1-benzothiophene-3-sulfonyl chloride, has been explored in novel cyclization reactions. For example, a study demonstrated LDA-induced conversion of benzyl 1-alkynyl sulfones to 1H-2-benzothiopyran-S,S-dioxides, highlighting a mechanism where a benzyl carbanion cyclizes through temporary disruption of aromaticity. Key intermediates in this process were observed via ReactIR analysis, indicating the potential of thiophene derivatives for cyclization into various complex structures (Hossain & Schwan, 2011).

Photoredox-catalyzed Cascade Annulation

Another research application involves photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides to synthesize benzothiophenes and benzoselenophenes. This method achieves moderate to good yields at ambient temperatures, showcasing a versatile approach to constructing heterocyclic compounds (Yan et al., 2018).

Electrochemical Synthesis of Sulfonated Benzothiophenes

The electrochemical sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates represents a sustainable and efficient method for accessing 3-sulfonated benzothiophenes. This process, which is catalyst-, external oxidant-, and metal-free, leverages a cascade radical process triggered by a sulfonyl radical addition to alkynes under electrochemical conditions. This development highlights the importance of green chemistry principles in the synthesis of sulfonated aromatic compounds (Zhang et al., 2021).

Iodine-promoted Formation of Arylsulfanylphenols

Research has also delved into the iodine-promoted formation of 2-arylsulfanylphenols using cyclohexanones as a phenol source. This method effectively constructs new C–S bonds, utilizing various aromatic sodium sulfinates and sulfonyl chlorides as coupling partners. The process demonstrates an innovative approach to synthesizing sulfur-containing phenolic compounds, potentially applicable in various chemical syntheses and modifications (Chen et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-cyano-1-benzothiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO2S2/c10-15(12,13)9-6-3-1-2-4-7(6)14-8(9)5-11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXRYVUNIDNOMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)

![methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2993631.png)

![5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2993634.png)

![4-Amino-6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2993637.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2993638.png)

![(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2993641.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2993644.png)